molecular formula C7H8N2O3 B1266085 2-Amino-4-nitrobenzenemethanol CAS No. 78468-34-5

2-Amino-4-nitrobenzenemethanol

Cat. No. B1266085
CAS RN: 78468-34-5
M. Wt: 168.15 g/mol
InChI Key: NFOINKSCQYECSI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds such as 2-amino-4-nitrobenzenesulfonamide and derivatives has been achieved through various chemical reactions. For instance, iron sulfide catalyzed redox/condensation cascade reactions between 2-amino/hydroxy nitrobenzenes and activated methyl groups, presenting a straightforward and atom economical approach to heteroaromatic compounds (Nguyen, Ermolenko, & Al‐Mourabit, 2013).

Molecular Structure Analysis

The molecular structure and hydrogen bonding of related nitrobenzene derivatives have been extensively studied, revealing complex hydrogen-bonded structures. For example, the hydrogen bonding in 4-nitrobenzene-1,2-diamine and its hydrohalide salts has been described, highlighting the structural variations and stabilization through hydrogen bonding (Geiger & Parsons, 2014).

Chemical Reactions and Properties

Chemical reactions involving nitrobenzene derivatives demonstrate the versatility of these compounds. For instance, nitrobenzyl(α-amino)phosphonates undergo cleavage in aqueous sodium hydroxide, showcasing the intramolecular redox reactions and the formation of azoxybenzene and azobenzene derivatives (Boduszek & Halama, 1998).

Physical Properties Analysis

The crystal and molecular structures of 2-amino-4-nitrobenzoic acid and its cocrystals have been determined, revealing insights into the physical properties of such compounds. The studies show how the substitution patterns and cocrystallization affect the hydrogen bonding and overall structure (Wardell & Tiekink, 2011).

Chemical Properties Analysis

The chemical properties of 2-amino-4-nitrobenzenemethanol can be inferred from studies on similar compounds. For example, the photoreduction of nitrobenzenes by amines has been studied, shedding light on the reactivity and transformation processes of nitrobenzene derivatives under specific conditions (Norambuena, Olea‐Azar, Rufs, & Encinas, 2004).

Scientific Research Applications

Adsorption and Removal of Toxic Compounds

  • Adsorption of Salicylic Acid : A study by Xiao et al. (2013) developed a hyper-cross-linked resin functionalized with an amino-group, GQ-04, which demonstrated significant adsorption capacities for salicylic acid in aqueous solutions. This resin, related to the chemical structure of 2-Amino-4-nitrobenzenemethanol, could be useful in removing toxic compounds from water (Xiao, Li, & Xu, 2013).

Antimicrobial and Thermal Applications

  • Metal-Incorporated Resins for Antimicrobial Use : Nishat et al. (2011) synthesized metal-chelated resins using amino-group functionalized polymers, which demonstrated antimicrobial properties. These resins, akin to 2-Amino-4-nitrobenzenemethanol derivatives, could be potentially applied in medical and biomaterial applications requiring thermal sterilization (Nishat, Rasool, Khan, & Parveen, 2011).

Hydrogenation and Synthesis of Amino Compounds

  • Hydrogenation in Supercritical Carbon Dioxide : Zhao et al. (2004) explored the hydrogenation of nitro compounds in supercritical carbon dioxide, which showed that this method is ideal for producing amino compounds. This research indicates potential pathways for synthesizing derivatives of 2-Amino-4-nitrobenzenemethanol (Zhao, Fujita, Sun, Ikushima, & Arai, 2004).

Removal of Nitro Compounds from Water

  • Nanosorbent for Removing Nitro Compounds : Mahmoud et al. (2016) developed a γ-Al2O3-bonded-3-chloropropyltrimethoxysilane nanosorbent for the efficient removal of nitro compounds like 4-nitroaniline and 2-amino-3-nitropyridine from water. This suggests potential environmental applications for materials related to 2-Amino-4-nitrobenzenemethanol (Mahmoud, Abdou, Shehata, Header, & Hamed, 2016).

Supercritical Water Oxidation

  • Study on Nitrogen Transformation Mechanism : Yang et al. (2018) conducted a study on supercritical water oxidation (SCWO) of nitroanilines, revealing insights into nitrogen transformation mechanisms. This research could be relevant for understanding the environmental impact and transformation of nitro compounds, including derivatives of 2-Amino-4-nitrobenzenemethanol (Yang, Cheng, Fan, Jia, Yuan, & Shen, 2018).

Plasmon-Driven Reduction Reactions

  • Selective Reduction in Aqueous Environments : Ding et al. (2015) observed plasmon-driven selective reduction reactions of nitrobenzene derivatives in aqueous environments, which could be pertinent to the synthesis and transformation of 2-Amino-4-nitrobenzenemethanol related compounds (Ding, Chen, Li, & Sun, 2015).

Safety And Hazards

2-Amino-4-nitrobenzenemethanol is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Suitable personal protective equipment should be used, including approved mask/respirator, suitable gloves/gauntlets, protective clothing, and eye protection .

properties

IUPAC Name

(2-amino-4-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-3,10H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOINKSCQYECSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20229099
Record name Benzyl alcohol, 2-amino-4-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-nitrobenzenemethanol

CAS RN

78468-34-5
Record name 2-Amino-4-nitrobenzenemethanol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Benzyl alcohol, 2-amino-4-nitro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl alcohol, 2-amino-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20229099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-nitrobenzyl alcohol
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Record name 2-Amino-4-nitrobenzyl alcohol
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Synthesis routes and methods

Procedure details

A stirred solution of 2-amino-4-nitrobenzoic acid (Aldrich; 18.2 g, 100 mmol) in dry THF (500 mL) at 20° C., is treated with a solution of borane-THF complex (BH3-THF; Fluka; 100 mL of 1.0 M), dropwise over 45 min to regulate the gas evolution. The mixture is then heated at 65° C. for 2 h. The stirred mixture is then cooled to 0° C., treated with water (20 mL) and warmed to RT. Upon the cessation of gas evolution, hydrochloric acid (20 mL of 12 M) is added and the mixture is then heated at 65° C. for 30 min. The cooled mixture is then concentrated to a volume of circa 150 mL by rotary evaporation under reduced pressure to give a suspension. The suspension is filtered and the precipitate is redissolved in ethyl acetate (500 mL) and washed with saturated aqueous sodium hydrogen carbonate (2×150 mL). The solution is dried (Na2SO4), filtered and the solvent is evaporated off under reduced pressure to yield the crude product which is purified by recrystallisation from ethyl acetate-hexane to give the title compound as a yellow crystalline solid, m.p. 126-128° C.
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NOOF IN–PHENYL, PMA DERTVATTVES - researchgate.net
… A stirred solution of 2-amino-4-nitrobenzenemethanol (14,3 g, 85 mmol) in dry THF (350 mL) at 0C under an argon atmosphere, is treated dropwise over 35 min with a solution of …
Number of citations: 0 www.researchgate.net

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